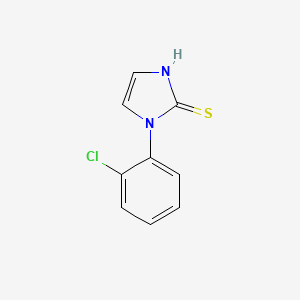

1-(2-Chlorophenyl)imidazoline-2-thione

描述

Significance of Imidazoline-2-thione Heterocyclic Thiourea (B124793) Scaffolds in Medicinal Chemistry

The imidazoline-2-thione scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.

Derivatives of imidazoline-2-thione have demonstrated a remarkable array of pharmacological properties. Research has shown these compounds to exhibit significant antimicrobial, antifungal, and anti-HIV activities. mdpi.com Furthermore, this scaffold has been integral in the development of agents for treating various diseases. For instance, some derivatives have been investigated as adenosine-A2B receptor antagonists, which have potential applications in treating pulmonary and cardiovascular disorders, as well as certain cancers. nih.gov They have also been explored as GPR6 inverse agonists for neuropsychiatric disorders. nih.gov The versatility of this scaffold allows for the synthesis of a wide array of derivatives with diverse biological functions.

| Derivative Type | Reported Pharmacological Activity | Reference |

|---|---|---|

| General Imidazolidine-2-thione Derivatives | Antimicrobial, Anti-HIV, Antifungal | mdpi.com |

| Acylated Imidazolidine-2-thione Derivatives | Anticancer, Pesticidal | nih.gov |

| Adenosine-A2B Receptor Antagonists | Potential treatment for pulmonary and cardiovascular disorders, and cancers | nih.gov |

| GPR6 Inverse Agonists | Potential treatment for neuropsychiatric disorders | nih.gov |

The presence of nitrogen and sulfur atoms makes imidazoline-2-thiones excellent polydentate ligands, capable of coordinating with various metal ions. mdpi.combohrium.com This ability to form stable metal complexes has been exploited to create compounds with enhanced or novel biological activities. nih.gov For example, complexes of imidazoline-2-thione analogues with metals like cadmium, zinc, silver, and platinum have been synthesized and evaluated as antimicrobial and anticancer agents. nih.gov The ligand can coordinate to metal centers through its exocyclic sulfur atom and one of its ring nitrogen atoms, acting as a bridging ligand between two metal centers in some cases. bohrium.com

| Metal Ion | Coordination Mode | Potential Application of Complex | Reference |

|---|---|---|---|

| Co(II), Zn(II) | Coordination via exocyclic sulfur and one ring nitrogen | Not specified | bohrium.com |

| Cd(II), Ag(I), Pt(II) | Varies | Antimicrobial, Anticancer | nih.gov |

Structural Features and Prototropic Tautomerism Considerations

The chemical behavior and biological activity of imidazoline-2-thiones are significantly influenced by their structural features, particularly the potential for tautomerism.

Imidazoline-2-thiones can exist in two tautomeric forms: the thione form and the thiol form. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-sulfur single bond with the hydrogen attached to the sulfur atom (C-SH) and a carbon-nitrogen double bond within the ring. jocpr.comwikipedia.org The predominant tautomer is generally the thione form, which is often more stable. jocpr.com The specific tautomeric form present can have a profound impact on the molecule's biological activity, as it affects its shape, polarity, and hydrogen bonding capabilities, which are crucial for receptor binding and enzyme inhibition. For instance, in a study of a related quinazolinone-fused imidazolidine-2-thione, density functional theory (DFT) calculations confirmed the thioacetamide (B46855) (thione) form as the more stable tautomer. mdpi.comresearchgate.net

The equilibrium between the thione and thiol forms can be influenced by several environmental factors. The polarity of the solvent, the pH of the medium, and the temperature can all shift the equilibrium towards one form or the other. In general, polar solvents and acidic conditions tend to favor the thione form, while the thiol form can become more significant in nonpolar environments or at different pH values. jocpr.com These environmental considerations are critical in understanding the behavior of these compounds in biological systems.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-chlorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCLHGYTLWVXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CNC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965906 | |

| Record name | 1-(2-Chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51581-47-6 | |

| Record name | 1-(2-Chlorophenyl)imidazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000756929 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51581-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Derivatization Strategies for Imidazoline 2 Thiones

General Synthetic Routes to Substituted Imidazoline-2-thiones

The construction of the imidazoline-2-thione ring can be achieved through various synthetic strategies, broadly categorized into cyclization reactions and one-pot multicomponent approaches.

Cyclization reactions are a cornerstone for the synthesis of imidazoline-2-thiones, typically involving the formation of the five-membered ring from a linear precursor containing the necessary nitrogen and carbon atoms. A prevalent method involves the reaction of a 1,2-diamine (such as an N-substituted ethylenediamine) with a thiocarbonyl source. Carbon disulfide (CS₂) is a commonly used reagent for this purpose, reacting with the diamine to form a dithiocarbamic acid intermediate which then cyclizes upon heating to yield the imidazolidine-2-thione. nih.govdocumentsdelivered.com

Another well-established cyclization approach starts from substituted thioureas. For example, 1-aryl-3-aroylthioureas can be cyclized in the presence of bromine in a suitable solvent to yield 1,3,4-trisubstituted imidazole-2-thiones. scialert.net Similarly, thiosemicarbazones derived from aromatic aldehydes can react with α-haloketones, such as 4-chlorophenacyl bromide, leading to the formation of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones through an intramolecular condensation and cyclization sequence. semanticscholar.orgmdpi.com

The following table summarizes representative cyclization strategies.

| Starting Materials | Reagents | Product Type | Ref. |

| N-Arylethylenediamine, Carbon Disulfide | Heat (Xylene) | 1-Arylimidazolidine-2-thione | nih.gov |

| Aromatic Aldehyde, Thiosemicarbazide | α-Haloketone (e.g., 4-chlorophenacyl bromide), Sodium Acetate | 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thione | semanticscholar.org |

| 1-Aroyl-3-arylthiourea | Bromine, Acetone | 1,3,4-Trisubstituted imidazole-2-thione | scialert.net |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps without isolating intermediates. eurekaselect.com Several one-pot methods for preparing imidazoline-2-thiones and their derivatives have been developed.

A notable example is the reaction between hydrazines, α-bromoketones, and potassium thiocyanate, which yields N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones in good yields. scialert.net Another efficient, solvent-free approach involves the grinding of benzils with urea or thiourea (B124793) derivatives in the presence of a strong base. scirp.org This mechanochemical method provides rapid access to various imidazolidine-2-thiones and related hydantoins with excellent yields and simple work-up procedures. scirp.org

Furthermore, multicomponent reactions have been devised for analogous structures. For instance, a one-pot reaction of an aldehyde, ethylenediamine (B42938), and an oxidizing agent like N-bromosaccharin can produce 2-substituted imidazolines, which are structural relatives of the target thiones. nih.gov

| Precursors | Reagents/Conditions | Product Type | Ref. |

| Hydrazine, α-Bromoketone, Potassium Thiocyanate | One-pot reaction | N-Amino-imidazoline-2-thione | scialert.net |

| Benzil, Thiourea derivative | Strong base, Grinding (Solvent-free) | 4,5-Diaryl-imidazolidine-2-thione | scirp.org |

| Aldehyde, Ethylenediamine | N-Bromosaccharin (NBSac), CH₂Cl₂ | 2-Substituted-4,5-dihydro-1H-imidazole | nih.gov |

Specific Synthesis of 1-(2-Chlorophenyl)imidazoline-2-thione Analogues

The synthesis of specific analogues, such as those bearing a 2-chlorophenyl substituent, often employs modifications of the general routes or utilizes specialized reagents to introduce the desired functionality.

N,N′-Dithiocarbonyldiimidazole (DTCI) serves as an efficient thiocarbonyl transfer agent for the synthesis of cyclic thioureas. This reagent is particularly useful for reacting with vicinal diamines to form the imidazolidine-2-thione ring.

A key example of this methodology involves the synthesis of a complex fused-ring system containing a 4-chlorophenyl group. In this synthesis, a precursor molecule, 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, which contains a 1,2-diamine-like functionality, was reacted with DTCI. mdpi.com This reaction efficiently afforded the corresponding fused imidazolidine-2-thione, demonstrating the utility of DTCI in constructing this heterocyclic moiety on complex scaffolds. mdpi.com While this example features a 4-chlorophenyl group, the methodology is applicable to precursors with other substitutions, including a 2-chlorophenyl group. A related reagent, 1,1'-thiocarbonyldiimidazole (TCDI), is also frequently used to convert vicinal diamines into imidazolidinethiones. scialert.net

Beyond DTCI, other precursors are instrumental in synthesizing 1-aryl imidazoline-2-thione analogues. A direct and common pathway is the condensation of an N-aryl-substituted ethylenediamine with carbon disulfide. nih.gov For the synthesis of a 1-(2-chlorophenyl) analogue, N-(2-chlorophenyl)ethylenediamine would be the required starting material. The reaction is typically performed by refluxing the reactants in a solvent like xylene. nih.govdocumentsdelivered.com

Another versatile precursor-based approach involves the cyclization of substituted thioureas with α-haloketones. For example, a substituted thiourea can be reacted with 2-chloro-1-(2-chlorophenyl)ethan-1-one to introduce the chlorophenyl moiety at a specific position on the resulting imidazole-2-thione ring. A series of 4-(1H-benzo[d] nih.govscialert.netnih.govtriazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thiones were synthesized by reacting various substituted thioureas with 1-(1H-benzo[d] nih.govscialert.netnih.govtriazol-1-yl)-2-chloroethanone. nih.gov This highlights a modular approach where the final substitution pattern is determined by the choice of the thiourea and α-haloketone precursors.

The following table outlines these precursor-based synthetic routes to aryl-substituted analogues.

| Precursor(s) | Key Reagent(s) | Product Analogue | Ref. |

| 2-(Aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | N,N′-Dithiocarbonyldiimidazole (DTCI) | 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one | mdpi.com |

| N-Arylethylenediamine | Carbon Disulfide (CS₂) | 1-Arylimidazolidine-2-thione | nih.govdocumentsdelivered.com |

| Substituted Thiourea, 1-(1H-Benzo[d] nih.govscialert.netnih.govtriazol-1-yl)-2-chloroethanone | Sodium Acetate, Ethanol (B145695) | 4-(Benzotriazol-1-yl)-1-aryl-imidazole-2(3H)-thione | nih.gov |

Functionalization and Derivatization Approaches

Once the imidazoline-2-thione scaffold is synthesized, it can be further modified to explore structure-activity relationships or alter its physicochemical properties. The key reactive sites for functionalization are the nitrogen atoms and the exocyclic sulfur atom.

N-Acylation: The nitrogen atoms of the imidazolidine-2-thione ring can be acylated using acyl chlorides or anhydrides. Depending on the reaction conditions and stoichiometry, either mono- or di-acylated products can be obtained. nih.gov For instance, reaction with one equivalent of a benzoyl chloride derivative can lead to mono-acylated products, while using an excess or more reactive acylating agents can result in di-acylation. mdpi.comnih.gov

S-Alkylation: The thione group exists in tautomeric equilibrium with its thiol form, allowing for facile reaction at the sulfur atom. Alkylation, typically with alkyl halides like methyl iodide, readily occurs at the sulfur atom to produce S-alkylated 2-(alkylthio)imidazoline derivatives. nih.govdocumentsdelivered.com This modification is significant as it alters the electronic properties and potential coordinating ability of the molecule.

Ring Functionalization and Modification: More advanced strategies include the functionalization of the carbon backbone of the imidazole (B134444) ring. This can be achieved through deprotonation (lithiation) at the C4 or C5 positions, followed by quenching with various electrophiles to introduce new substituents. nih.gov Additionally, the entire thione group can be removed through oxidative or reductive desulfurization to yield the corresponding imidazole, providing another avenue for structural diversification. acs.org

| Reaction Type | Reagent(s) | Site of Functionalization | Product Type | Ref. |

| Acylation | Acyl Chlorides, Acetic Anhydride | Nitrogen (N1, N3) | N-Acyl or N,N'-Diacyl imidazolidine-2-thione | mdpi.comnih.gov |

| Alkylation | Methyl Iodide | Sulfur (S) | 2-(Methylthio)imidazoline | nih.govdocumentsdelivered.com |

| C-H Functionalization | n-Butyl Lithium, Electrophiles | Carbon (C4, C5) | C4/C5-substituted imidazoline-2-thione | nih.gov |

| Desulfurization | Electrochemical (anodic oxidation) | Sulfur (S) | Imidazole | acs.org |

Acylation Reactions to Form Acylthiourea Derivatives

The acylation of the imidazoline-2-thione nucleus is a significant method for generating acylthiourea derivatives, a class of compounds recognized for their pharmacological relevance. nih.gov This reaction typically involves the treatment of the imidazoline-2-thione with various acyl chlorides. The nature of the acyl chloride, including its electronic and steric properties, can influence whether mono- or di-acylated products are formed. nih.gov

The synthesis of mono-acylated derivatives can be challenging, as the formation of the di-acylated product is often favored. nih.gov Reaction conditions are tailored to the reactivity of the specific acyl chloride. For instance, reactions with (hetero)aroyl chlorides are often carried out in pyridine. nih.gov For less reactive acyl chlorides, a combination of dimethylformamide (DMF) and triethylamine (TEA) may be employed to achieve the desired transformation. nih.gov These methods can produce a library of asymmetric di-acylthiourea derivatives in moderate to good yields. nih.gov Fifty-one acylthioureas (ATUs) based on imidazolidine-2-thione were synthesized and evaluated for their antiproliferative activity against numerous human cancer cell lines. nih.gov

Table 1: Examples of Acylation Reaction Conditions for Imidazolidine-2-thione Derivatives This table presents data for the acylation of a mono-acylated benzoyl imidazolidin-2-thione, illustrating the synthesis of asymmetric di-acylthioureas.

| Acyl Chloride Reagent | Solvent/Base | Product Type | Yield Range |

|---|---|---|---|

| (Hetero)aroyl chlorides | Pyridine | Asymmetric di-acylthioureas | Moderate-to-good |

| Other acyl chlorides (less reactive) | DMF/Triethylamine (TEA) | Asymmetric di-acylthioureas | Moderate-to-good |

Reaction with Amino Acid Methyl Esters

Detailed research findings on the direct reaction of this compound with amino acid methyl esters are not extensively available in the reviewed literature. This specific derivatization pathway remains an area for potential future investigation.

Nucleophilic Displacements

The imidazoline-2-thione scaffold can undergo nucleophilic displacement reactions, particularly S-alkylation. In this reaction, the exocyclic sulfur atom acts as a nucleophile. For example, 1-arylimidazolidine-2-thiones can be alkylated with methyl iodide to produce the corresponding 1-aryl-2-methylthio-imidazolines. nih.gov This transformation converts the thione group into a methylthioether, which can be a key intermediate for further synthetic modifications. nih.gov

Metal Complexation Strategies

The nitrogen and sulfur heteroatoms within the imidazoline-2-thione structure make it an excellent polydentate ligand for forming coordination complexes with a variety of metals. mdpi.com This complexing ability has been explored with several transition metals and p-block elements.

Synthesis of Copper and Silver Complexes

Imidazoline-2-thione derivatives readily form complexes with Group 11 metals like copper and silver. mdpi.com These metal complexes have demonstrated a range of biological properties. mdpi.com The coordination of copper(II) with N-(2-pyridyl)imidazolidine-2-thiones has been studied, resulting in complexes with varying geometries depending on the specific ligand structure. mdpi.comresearchgate.net The synthesis is typically carried out by reacting the imidazoline-2-thione ligand with a copper(II) salt, such as CuCl₂, in a suitable solvent like methanol or DMF. mdpi.comresearchgate.net Similarly, silver(I) complexes have been synthesized and structurally characterized, showcasing the versatility of the imidazoline-2-thione scaffold as a ligand. mdpi.com

Synthesis of Palladium(II) Complexes

Palladium(II) complexes of imidazoline-2-thiones have been successfully synthesized and characterized. nih.govresearchgate.net For example, dinuclear palladium complexes with 1,3-imidazoline-2-thione (imtH₂) have been prepared. nih.gov In these structures, the deprotonated thione ligand typically coordinates to two palladium centers through its nitrogen and sulfur atoms in a bridging fashion. nih.gov The synthesis can involve reacting a palladium(II) precursor, such as PdCl₂(PPh₃)₂, with the imidazoline-2-thione ligand in the presence of a base like triethylamine in a solvent such as acetonitrile. nih.gov

Synthesis of Antimony(III) and Bismuth(III) Complexes

There is a growing interest in the coordination chemistry of antimony(III) and bismuth(III) with sulfur-containing ligands like imidazolidine-2-thione, owing to their structural diversity and potential as biological agents. researchgate.netnku.edu.tr Several new complexes have been prepared using imidazolidine-2-thione (IMT) as a ligand. researchgate.netnku.edu.tr The synthesis generally involves the reaction of an antimony or bismuth salt (e.g., SbCl₃, BiBr₃) with the thione ligand. researchgate.netnku.edu.tr The resulting complexes exhibit a variety of coordination geometries and structures, from polymeric chains to discrete mononuclear units. researchgate.netnku.edu.tr

Research has led to the structural characterization of several such complexes with the parent imidazolidine-2-thione ligand. researchgate.netnku.edu.tr

Table 2: Characterized Antimony(III) and Bismuth(III) Complexes with Imidazolidine-2-thione (IMT)

| Complex Formula | Metal Center | Key Structural Features |

|---|---|---|

| {[SbCl(IMT)₃(μ-Cl)SbCl₃(μ-Cl]n} | Antimony(III) | Polymeric; contains two different metallic centers. researchgate.netnku.edu.tr |

| {[SbBr₂(IMT)₂(μ-Br)]n} | Antimony(III) | Isostructural with the Bismuth(III) analogue; zigzag chains of corner-sharing octahedra. researchgate.netnku.edu.tr |

| {[BiBr₂(IMT)₂(μ-Br)]n} | Bismuth(III) | Isostructural with the Antimony(III) analogue; six-coordinate distorted octahedral geometry. researchgate.netnku.edu.tr |

| {mer-[BiI₃(IMT)₃]} | Bismuth(III) | Neutral mononuclear complex with octahedral geometry. nku.edu.tr |

These studies highlight the rich coordination chemistry of the imidazoline-2-thione scaffold, providing a foundation for the synthesis of novel metal-based compounds derived from this compound.

Synthesis of Mercury(II) Complexes

The synthesis of mercury(II) complexes with imidazoline-2-thione derivatives is a subject of interest due to the high affinity of the soft mercury(II) ion for the soft sulfur donor atom of the thione ligand. While specific studies on the synthesis of mercury(II) complexes with this compound are not extensively detailed in the provided research, the general synthetic routes and characterization techniques can be inferred from studies on analogous imidazoline-2-thione and benzimidazoline-2-thione compounds.

The primary method for the synthesis of these complexes involves the direct reaction of a mercury(II) salt with the corresponding thione ligand in a suitable solvent. The stoichiometry of the reactants often dictates the nature of the resulting complex, with both 1:1 and 1:2 metal-to-ligand ratios being common.

For instance, the reaction of mercury(II) halides (HgX₂, where X = Cl, Br, I) or mercury(II) acetate (Hg(OAc)₂) with an imidazoline-2-thione ligand typically proceeds in an alcoholic or aqueous-alcoholic solution. The reaction of mercury(II) acetate with thione ligands can lead to the deprotonation of the N-H group in the imidazole ring, resulting in the formation of a neutral complex.

The coordination of the imidazoline-2-thione ligand to the mercury(II) center is generally through the exocyclic sulfur atom. This coordination is typically confirmed through various spectroscopic techniques. In the infrared (IR) spectra, a shift in the ν(C=S) band to a lower frequency is indicative of the coordination of the sulfur atom to the metal center. Furthermore, ¹H and ¹³C NMR spectroscopy can provide evidence of complexation, with notable shifts in the signals of the protons and carbons near the coordination site. In particular, the chemical shift of the thione carbon atom (C=S) is significantly affected upon coordination to mercury(II).

The resulting mercury(II) complexes can exhibit different geometries depending on the stoichiometry and the nature of the ancillary ligands. For example, complexes with a 1:2 metal-to-ligand ratio often adopt a tetrahedral geometry around the mercury center, with two thione ligands and two halide ions completing the coordination sphere. In some cases, polymeric structures can also be formed, where the thione ligand or the halide ions act as bridging ligands.

A representative synthesis of a mercury(II) complex with an imidazoline-2-thione ligand can be described by the following general reaction scheme:

HgX₂ + n(Imidazoline-2-thione) → HgX₂(Imidazoline-2-thione)n

where n is typically 1 or 2.

The following table summarizes the typical reaction conditions and characterization data for the synthesis of mercury(II) complexes with imidazoline-2-thione derivatives, based on the available literature for analogous compounds.

Table 1. Representative Data for the Synthesis of Mercury(II) Complexes with Imidazoline-2-thione Ligands

| Reactants | Stoichiometry (Metal:Ligand) | Solvent | Reaction Conditions | Product | Key Characterization Data |

| HgCl₂ and this compound | 1:2 | Ethanol | Stirring at room temperature | [HgCl₂(C₉H₉ClN₂S)₂] | IR (cm⁻¹): Shift of ν(C=S) to lower frequency. ¹H NMR (ppm): Downfield shift of protons adjacent to the sulfur atom. ¹³C NMR (ppm): Significant downfield shift of the C=S carbon signal. |

| HgI₂ and this compound | 1:1 | Methanol | Reflux | [HgI₂(C₉H₉ClN₂S)] | IR (cm⁻¹): Shift of ν(C=S) to lower frequency. ¹H NMR (ppm): Downfield shift of protons adjacent to the sulfur atom. ¹³C NMR (ppm): Significant downfield shift of the C=S carbon signal. |

| Hg(OAc)₂ and this compound | 1:2 | Methanol | Stirring at room temperature in the presence of a base (e.g., Et₃N) | [Hg(C₉H₈ClN₂S)₂] | IR (cm⁻¹): Absence of N-H stretching vibration, shift of ν(C=S). ¹H NMR (ppm): Absence of the N-H proton signal. ¹³C NMR (ppm): Significant downfield shift of the C=S carbon signal. |

Iii. Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution.

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are instrumental in defining the carbon-hydrogen framework of "1-(2-Chlorophenyl)imidazoline-2-thione."

In the 1H NMR spectrum, the protons of the imidazoline (B1206853) ring typically appear as multiplets, while the aromatic protons of the 2-chlorophenyl group exhibit signals in the aromatic region of the spectrum. The integration of these signals provides a ratio of the number of protons in different chemical environments.

The 13C NMR spectrum provides information about the carbon skeleton. The thiocarbonyl (C=S) carbon is a key indicator, typically resonating at a characteristic downfield chemical shift. For instance, in related imidazole-2-thione structures, the C=S carbon signal can appear around 178.27 ppm. nih.gov The carbons of the imidazoline and chlorophenyl rings also show distinct signals. For example, in a similar compound, the imidazole (B134444) C4 and C5 carbons appear at 104.93 ppm and 129.87 ppm, respectively, while the chlorophenyl carbons resonate at various positions, such as 126.71 ppm, 127.67 ppm, 133.84 ppm, and 134.68 ppm. nih.gov

A detailed analysis of a related compound, 2-bromo-1-(2-chlorophenyl)ethanone, shows 1H NMR signals for the aromatic protons between δ 7.35 and 7.65 ppm, and a singlet for the methylene (B1212753) protons at 4.53 ppm. rsc.org Its 13C NMR spectrum displays signals at δ 194.0, 136.2, 132.8, 130.6, 130.5, 130.3, and 34.7 ppm. rsc.org While not the exact compound of interest, this data for a precursor containing the 2-chlorophenyl group provides context for expected chemical shifts.

Interactive Data Table: Representative NMR Data for Imidazoline-2-thione Derivatives

| Compound Class | Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| Imidazole-2-thiones | 13C | ~178 | C=S |

| Imidazole-2-thiones | 13C | ~105-130 | Imidazole Ring Carbons |

| Chlorophenyl-substituted | 1H | ~7.3-7.7 | Aromatic Protons |

| Imidazoline Ring | 1H | Varies | Methylene Protons |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.

Density Functional Theory (DFT) has become a powerful tool for predicting NMR chemical shifts, aiding in structural assignments and, notably, in confirming the predominant tautomeric form of molecules like "this compound." nrel.govnih.gov This compound can exist in two tautomeric forms: the thione form and the thiol form.

By calculating the theoretical 13C NMR chemical shifts for both the thione and thiol tautomers and comparing them with the experimental data, the favored tautomer in a given environment can be identified. researchgate.net Studies on similar heterocyclic thiones have shown that a good correlation between the calculated and experimental chemical shifts for one tautomer over the other provides strong evidence for its prevalence. researchgate.netresearchgate.net For many 1,2,4-triazole-3-thiones, calculations have indicated that the thione form is the more stable species in the gas phase. nih.gov The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard and reliable approach for computing shielding constants and, subsequently, chemical shifts. nih.govnih.gov

In a study on a related complex molecule, 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, a very good linear correlation was found between the experimental 13C chemical shifts and the DFT-calculated values for the thioamide (thione) form, confirming its structure. researchgate.netresearchgate.net This approach helps to resolve ambiguities that may arise from other spectroscopic methods alone.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the molecular formula and identifying key functional groups.

The IR spectrum of "this compound" is expected to show characteristic absorption bands. A prominent band associated with the C=S (thione) stretching vibration is typically observed. In related benzimidazoline-2-thiones, strong bands near 1200 cm⁻¹ and 1500 cm⁻¹ are associated with the thioamide system. rsc.org The N-H stretching vibration of the imidazoline ring would appear in the region of 3100-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the chlorophenyl group would also be present. nih.gov The NIST database provides access to the IR spectrum of this compound. nist.gov

Mass spectrometry confirms the molecular weight of the compound. For "this compound," the molecular formula is C₉H₇ClN₂S, with a molecular weight of approximately 210.68 g/mol . nist.govsynquestlabs.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom (with its 35Cl and 37Cl isotopes). The NIST WebBook provides the electron ionization mass spectrum for this compound. nist.gov

Interactive Data Table: Key Spectroscopic Data for this compound

| Technique | Observation | Interpretation | Reference |

| IR Spectroscopy | Strong bands ~1200 & 1500 cm⁻¹ | Thioamide (C=S) group | rsc.org |

| IR Spectroscopy | Band ~3100-3400 cm⁻¹ | N-H stretch | nih.gov |

| Mass Spectrometry | Molecular Ion (M⁺) | Confirms molecular weight (~210.68 g/mol ) | nist.govsynquestlabs.com |

| Mass Spectrometry | Isotopic Pattern | Presence of one chlorine atom | nist.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for "this compound" was not found in the provided search results, analysis of related structures offers valuable insights.

For instance, the crystal structure of 1,3-bis(1-cyclohexylethyl)imidazolidine-2-thione reveals a twisted conformation for the five-membered imidazolidine (B613845) ring. nih.gov Studies on other imidazole-2-thione derivatives have provided detailed information on their molecular geometry and packing in the crystal lattice. mdpi.com Such studies are crucial for understanding the thione-thiol tautomerism in the solid state, as the crystal structure can "lock" the molecule into one of its tautomeric forms. jocpr.com

Spectroscopic Investigations of Tautomerism

The potential for thione-thiol tautomerism is a key chemical feature of "this compound." jocpr.com This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.

Spectroscopic techniques are pivotal in studying this phenomenon. As discussed, NMR spectroscopy, particularly 13C NMR in conjunction with DFT calculations, can determine the predominant tautomer in solution. nih.govresearchgate.netresearchgate.net IR spectroscopy can also provide clues, as the C=S stretching vibration of the thione form and the S-H stretching vibration of the thiol form would appear at different frequencies. rsc.org UV-Vis spectrophotometry can also be employed, as the two tautomers will have different chromophores and thus different electronic absorption spectra. jocpr.com It is generally observed that the thione form is more polar and often predominates in solution, a fact that can be leveraged in chromatographic separations like HPLC. jocpr.com In many heterocyclic systems, the thione form is found to be the more stable tautomer. nih.gov

Iv. Biological Activity Spectrum and Mechanistic Investigations

Antimicrobial Activities

The imidazoline-2-thione scaffold is a cornerstone in the development of new antimicrobial agents. Its derivatives have demonstrated significant efficacy against a wide array of bacteria and fungi, with metal complexes of the parent compound also showing promise against protozoan parasites.

Derivatives of the imidazolidinone core, to which 1-(2-Chlorophenyl)imidazoline-2-thione belongs, have shown notable antibacterial properties. Studies on various substituted imidazolidinone compounds reveal that the core moiety is crucial for their antibacterial action. nih.gov A moderate difference in activity is often observed between different derivatives, suggesting that the primary effect is linked to the presence of the imidazolidinone structure itself. nih.gov

For instance, a series of 5-imino-4-thioxo-2-imidazolidinone derivatives demonstrated significant antibacterial activity. nih.govbenthamscience.com Among these, compounds that were further cyclized to form imidazoquinoxaline derivatives showed enhanced potency. One such derivative, 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one, was found to be equipotent to the standard antibiotic Ampicillin against Bacillus subtilis (MIC 0.15 μg/mL) and to Gentamycin against Klebsiella pneumoniae (MIC 0.12 μg/mL). nih.gov

The mechanism of action for related nitroimidazole compounds involves the reduction of their nitro group under anaerobic conditions to a short-lived nitro radical anion. nih.gov This radical is unstable and decomposes, leading to bacterial cell damage. nih.gov While this specific mechanism applies to nitroimidazoles, the broader class of imidazole-containing compounds, including thione derivatives, are recognized for their potential in overcoming bacterial resistance. nih.govresearchgate.net

Antibacterial Activity of Imidazolidinone Derivatives

| Compound | Bacterial Strain | Activity (MIC, μg/mL) | Reference Drug | Reference Drug Activity (MIC, μg/mL) |

|---|---|---|---|---|

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Bacillus subtilis | 0.15 | Ampicillin | 0.15 |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Klebsiella pneumoniae | 0.12 | Gentamycin | 0.12 |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Various bacteria | 0.12 - 0.98 | Not specified | Not specified |

The antifungal properties of imidazoline-2-thione and its analogs are well-documented. researchgate.net The core structure is found in many azole antifungal drugs that function by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. core.ac.uk This inhibition disrupts the membrane and leads to an accumulation of toxic intermediates, ultimately causing fungal cell death. core.ac.uknih.gov

Derivatives such as 1,3-bis(morpholinomethyl)-imidazolidine-2-thione (MMIT) have shown potent antifungal activity. researchgate.net For example, MMIT and its cobalt chloride complex demonstrated total inhibition of Cladosporium herbarum at concentrations of 250 ppm and higher. researchgate.net Similarly, a zinc chloride complex of MMIT completely inhibited the growth of Fusarium oxysporum at 1000 ppm. researchgate.net

Studies on other related heterocyclic compounds, such as imidazo[1,2-a]pyrazine (B1224502) hybrids, have also shown significant antifungal effects against pathogenic species like Sporothrix. nih.gov The substitution pattern on the core ring structure plays a critical role in determining the antifungal potential. nih.gov Furthermore, some 1,2,4-triazole-3-thione derivatives, which share the thione feature, exhibit potent activity against Candida albicans, with MIC values as low as 0.39 μg/mL. ekb.eg

Antifungal Activity of Imidazolidine-2-thione Derivatives

| Compound | Fungal Strain | Activity | Concentration |

|---|---|---|---|

| 1,3-Bis(morpholinomethyl)-imidazolidine-2-thione (MMIT) | Cladosporium herbarum | Total Inhibition | 250 ppm |

| CoCl2.MMIT Complex | Cladosporium herbarum | Total Inhibition | 250 ppm |

| ZnCl2.MMIT Complex | Fusarium oxysporum | Total Inhibition | 1000 ppm |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Aspergillus clavatus | MIC: 0.49 μg/mL | Not applicable |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Geotrichum candidum | MIC: 0.12 μg/mL | Not applicable |

Metal complexes incorporating the imidazolidine-2-thione ligand have emerged as a promising class of antileishmanial agents. nih.gov Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed.

A series of silver(I) complexes containing imidazolidine-2-thione (imzt) were synthesized and evaluated for their in vitro activity against Leishmania (L.) amazonensis and Leishmania (L.) chagasi. nih.gov The compound Ag₂(imzt)₆₂ proved to be the most potent, with significant activity against both the promastigote and amastigote forms of the parasites. Its efficacy was comparable to the reference drug Amphotericin B, but it demonstrated lower toxicity. nih.gov

Specifically, Ag₂(imzt)₆₂ exhibited IC₅₀ values of 4.67 μM against L. amazonensis promastigotes and 1.88 μM against amastigotes. nih.gov For L. chagasi, the IC₅₀ values were 9.35 μM and 8.05 μM for promastigotes and amastigotes, respectively. nih.gov The presence of the nitrate (B79036) ion and the imidazolidine-2-thione ligand in this complex was deemed important for its potent antileishmanial activity. nih.gov Other related structures, such as N-pyridinylimidazolidinones, have also shown the ability to reduce the parasite burden in animal models, potentially by interfering with the parasite's phospholipase A2 activity. nih.gov

Antiviral Activities, Including Anti-HIV Properties

The imidazoline (B1206853) scaffold and related acylthiourea structures have been identified as having potential antiviral properties. researchgate.netnih.gov Research has pointed to the importance of a thioxoamide linker in certain molecules for activity against HIV-1 Integrase, a key enzyme in the viral replication cycle. researchgate.net While extensive data on this compound itself is limited in this area, the broader class of imidazolidine-2-thione derivatives is considered a pharmaceutically attractive scaffold for developing antiviral agents. nih.gov Acylthioureas, which can be synthesized from imidazolidine-2-thione, are a class of compounds known for a number of biological activities, including antiviral effects. nih.gov

Antineoplastic and Antiproliferative Activities

The development of novel anticancer agents is a critical area of research, and compounds featuring the imidazolidinone and imidazoline-2-thione core have shown significant promise. researchgate.netnih.gov

Derivatives of imidazolidin-2-thione have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). nih.gov

One study focused on 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives found that certain compounds exhibited good antiproliferative activity against both HepG2 and HCT-116 cell lines. nih.gov For example, an imidazoline derivative was reported to significantly suppress the growth of HCT-116 cells with an IC₅₀ value of 0.76 μg/mL. nih.gov Another analog, a 2-thioxoimidazolidin-4-one incorporated with other heterocyclic moieties, showed cytotoxicity against the HepG-2 cell line with an IC₅₀ of 2.33 μg/ml. nih.gov

The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. mdpi.com For instance, some 4-imidazolidinone derivatives were found to trigger apoptosis in HCT116 cells through the generation of reactive oxygen species (ROS). mdpi.com While some mono- and di-acylated imidazolidine-2-thione derivatives did not show cytotoxicity against MCF-7 and SKOV-3 (ovarian cancer) cell lines at a 10 μM concentration, this lack of cytotoxicity makes them interesting scaffolds for other therapeutic areas. nih.gov In contrast, other studies on thiazole (B1198619) derivatives have reported potent anticancer effects on HCT116, MCF-7, and HepG2 cell lines with IC₅₀ values as low as 4.7 µg/ml. ekb.eg

Cytotoxicity of Imidazolidine-2-thione Derivatives on Cancer Cell Lines

| Compound Class/Derivative | Cell Line | Activity (IC₅₀) |

|---|---|---|

| Imidazoline derivative | HCT-116 (Colorectal Carcinoma) | 0.76 μg/mL |

| 2-Thioxoimidazolidin-4-one with benzimidazoles, etc. | HepG-2 (Hepatocellular Carcinoma) | 2.33 μg/mL |

| Thiazole derivative (CP1) | HCT116 (Colorectal Carcinoma) | 4.7 ug/ml |

| Thiazole derivative (CP1) | MCF-7 (Breast Cancer) | 4.8 ug/ml |

| Thiazole derivative (CP1) | HepG2 (Hepatocellular Carcinoma) | 11 ug/ml |

| Asymmetric di-acylthioureas | MCF-7 (Breast Cancer) | No cytotoxicity at 10 μM |

| Asymmetric di-acylthioureas | SKOV-3 (Ovarian Cancer) | No cytotoxicity at 10 μM |

DNA Intercalation Mechanisms

The ability of a compound to intercalate into the DNA helix is a well-established mechanism for anticancer drugs. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While direct studies on the DNA intercalation of this compound are not extensively available in the reviewed literature, research on structurally related imidazole-2-thione derivatives provides significant insights into this potential mechanism.

Recent studies have focused on hybrid molecules that combine the imidazole-2-thione scaffold with other moieties known to interact with DNA. For instance, a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were synthesized and evaluated for their ability to damage DNA. researchgate.netnih.gov The design of these compounds was based on the principle of hybridizing a polynuclear aromatic scaffold (acenaphthylenone), known for its DNA intercalating properties, with a groove-binding moiety (imidazoline-thione). researchgate.netnih.gov

Although these findings are for related but distinct molecules, they establish a proof of concept that the imidazole-2-thione scaffold is a viable component for designing DNA intercalating agents. Further research is required to specifically determine if this compound itself can act as a DNA intercalator.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in managing the topological state of DNA during various cellular processes, including replication and chromosome segregation. nih.gov It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. Inhibition of this enzyme is a key strategy in cancer chemotherapy. nih.gov

Similar to DNA intercalation, the direct inhibitory effect of this compound on topoisomerase II has not been specifically detailed in the available research. However, the same series of imidazole-2-thione derivatives linked to acenaphythylenone that showed DNA intercalation activity were also investigated as topoisomerase II inhibitors. researchgate.netnih.govnih.gov

The most potent of these compounds, particularly the 4-(4-chlorophenyl)imidazole derivative (compound 5h in the study), exhibited strong inhibitory activity against topoisomerase II, with an IC50 value comparable to the well-known anticancer drug doxorubicin. researchgate.netnih.gov This dual action of DNA intercalation and topoisomerase II inhibition is a highly sought-after feature in the development of new anticancer agents. The proposed mechanism for these hybrid molecules is that their interaction with DNA stabilizes the DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA double-strand breaks and subsequent apoptosis. researchgate.netnih.gov

These findings underscore the potential of the imidazole-2-thione scaffold in the design of topoisomerase II inhibitors. However, dedicated studies are necessary to confirm whether this compound shares this inhibitory activity.

Anticonvulsant Activities

The search for novel anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing effort in medicinal chemistry. Various heterocyclic compounds, including those containing imidazole (B134444) and thione moieties, have been explored for their potential to modulate neuronal excitability.

While specific anticonvulsant screening data for this compound is not available in the reviewed scientific literature, the broader class of imidazole derivatives has shown promise in this area. For example, studies on 2,4(1H)-diarylimidazoles have identified compounds with anticonvulsant activity in rodent models of seizures, such as the maximal electroshock seizure (MES) test. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of voltage-gated sodium channels. nih.gov

Furthermore, other heterocyclic thione derivatives, such as those based on 1,2,4-triazole-3(4H)-thione and 5,6-dihydropyrimidine-2(1H)-thione, have been synthesized and shown to possess significant anticonvulsant properties in both MES and subcutaneous pentylenetetrazole (scPTZ) screens. researchgate.netijpras.com Additionally, derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have demonstrated potent anticonvulsant effects. nih.gov

The structural similarity of this compound to these active compounds, particularly the presence of a substituted phenyl ring and a heterocyclic core, suggests that it could be a candidate for anticonvulsant activity evaluation. However, without direct experimental evidence, this remains a hypothesis that requires future investigation.

Enzyme Modulation and Receptor Antagonism

Dopamine (B1211576) β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a critical step in the biosynthesis of catecholamine neurotransmitters. nih.govdatapdf.com Inhibition of DBH can modulate the levels of these neurotransmitters and has been investigated as a therapeutic strategy for conditions such as hypertension and heart failure.

The potential of this compound as a DBH inhibitor is suggested by studies on related 1-(arylmethyl)imidazole-2-thiones. These compounds were designed as "multisubstrate" inhibitors, incorporating structural features that mimic both the phenethylamine (B48288) substrate (the arylmethyl group) and the oxygen co-substrate (the imidazole-2-thione moiety). It is believed that these inhibitors can bind to both the phenethylamine binding site and the active site copper atoms of the enzyme.

While specific inhibitory data for this compound is not provided in the available literature, a study on 1-(pyridylmethyl)imidazole-2-thiones, which are considered isosteres of the 1-(arylmethyl) derivatives, demonstrated significant DBH inhibitory activity. datapdf.com This lends support to the hypothesis that the 1-aryl-substituted imidazoline-2-thione scaffold is a promising pharmacophore for the development of DBH inhibitors. The 2-chloro substitution on the phenyl ring of the target compound would likely influence its binding affinity and inhibitory potency.

Table 1: Research Findings on Related DBH Inhibitors

| Compound Class | Key Findings | Reference |

|---|---|---|

| 1-(Arylmethyl)imidazole-2-thiones | Designed as multisubstrate inhibitors of DBH. | datapdf.com |

This table presents findings on related compound classes to provide context, as direct data for this compound was not found.

Adenosine (B11128) receptors, particularly the A2B subtype, are G protein-coupled receptors that are involved in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and cancer. nih.govnih.gov Antagonists of the A2B receptor are being investigated for their therapeutic potential in these areas.

A significant finding in the literature is the mention of imidazolidine-2-thione derivatives as being active as adenosine-A2B receptor antagonists. nih.gov This suggests a direct potential for compounds within this chemical class, including this compound, to exhibit this activity. The antagonism of this receptor by such compounds could have implications for the treatment of pulmonary and cardiovascular disorders, as well as certain types of cancer. nih.gov

While this information points to a promising area of investigation for this compound, specific binding affinities and functional antagonism data for this particular compound are needed to confirm and quantify this activity.

GPR6 is an orphan G protein-coupled receptor that is predominantly expressed in the striatum region of the brain and is implicated in neuropsychiatric disorders. nih.govnih.gov Unlike a neutral antagonist that simply blocks an agonist, an inverse agonist binds to the same receptor and elicits a physiological response opposite to that of the agonist.

Notably, the same source that identified imidazolidine-2-thione derivatives as adenosine-A2B receptor antagonists also reported their activity as GPR6 inverse agonists. nih.gov This dual activity is intriguing and suggests that this chemical scaffold may have a complex pharmacological profile with potential applications in treating central nervous system disorders.

The discovery of endogenous inverse agonists for GPR6 has spurred interest in developing synthetic ligands for this receptor. The potential for this compound to act as a GPR6 inverse agonist warrants further detailed investigation, including binding assays and functional studies to characterize its effects on receptor signaling pathways.

Table 2: Reported Activities of Imidazolidine-2-thione Derivatives

| Biological Target | Reported Activity | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Adenosine-A2B Receptor | Antagonism | Pulmonary and cardiovascular disorders, cancer | nih.gov |

This table summarizes the reported activities for the general class of imidazolidine-2-thione derivatives.

Anti-inflammatory and Analgesic Properties

Direct studies on the anti-inflammatory and analgesic properties of this compound were not identified in the reviewed literature. However, the imidazole and imidazoline cores are present in numerous compounds exhibiting significant anti-inflammatory and analgesic effects.

Derivatives of imidazoline have shown notable anti-inflammatory and analgesic activities. actapharmsci.com For instance, a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles were synthesized and evaluated for their anti-inflammatory and analgesic potential. nih.gov Several of these analogs demonstrated higher potency than the standard drugs phenylbutazone (B1037) and indomethacin (B1671933) in rat adjuvant-induced arthritis and mouse phenyl-p-benzoquinone (B1682775) writhing assays. nih.gov One compound from this series, tiflamizole, was found to be eight times more potent than indomethacin in the rat adjuvant-induced arthritis model. nih.gov

Furthermore, research into heterocyclic indole (B1671886) derivatives incorporating an imidazoline ring has yielded compounds with significant anti-inflammatory and analgesic activities. actapharmsci.com Some of these hybrid molecules showed anti-inflammatory efficacy comparable to indomethacin, with the added benefit of reduced ulcerogenicity. actapharmsci.com The analgesic effects of certain thiourido-substituted imidazoline derivatives surpassed that of the standard drug. actapharmsci.com

Similarly, various thiazole derivatives, which share structural similarities with the imidazole core, have been reported to possess anti-inflammatory and analgesic properties. ijpsonline.comnih.gov For example, new substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and their esters have demonstrated good anti-inflammatory and analgesic activities. ijpsonline.com

The development of novel anti-inflammatory agents often involves the hybridization of different pharmacophores. rsc.orgnih.gov For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and shown to inhibit the production of pro-inflammatory cytokines. rsc.orgnih.gov These findings underscore the potential of imidazole-containing scaffolds in the development of new anti-inflammatory drugs.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Imidazole and Thiazole Derivatives

| Compound Class | Specific Compound Example | Test Model | Finding | Reference |

| 4,5-Diaryl-2-(substituted thio)-1H-imidazoles | Tiflamizole | Rat adjuvant-induced arthritis | 8 times more potent than indomethacin. | nih.gov |

| Heterocyclic Indole Derivatives with Imidazoline | 4-(1H-Indol-3-yl-methylidene)-2-phenyl-1-[2-(6-methoxy-2-naphthyl) propanamido]-5-oxo-imidazoline | Carrageenan-induced paw edema | Higher anti-inflammatory activity than indomethacin. | actapharmsci.com |

| Substituted Thiazole Acetic Acids | 2-Amino-4-(4-chlorophenyl) thiazole-5-acetic acids | Not Specified | Good anti-inflammatory (55-80%) and analgesic (40-58%) activities. | ijpsonline.com |

This table presents data for structurally related compounds, as no direct studies on this compound were found.

Regulatory Effects on Biological Pathways

There is no specific information available in the scientific literature regarding the effect of this compound on α-melanocyte-stimulating hormone (α-MSH) induced melanin (B1238610) production. However, the role of α-MSH in melanogenesis is well-established, and various compounds have been investigated for their inhibitory effects on this pathway. nih.govcapes.gov.br

α-MSH stimulates melanin synthesis by binding to the melanocortin 1 receptor (MC1R) on melanocytes. nih.govcapes.gov.br This interaction activates a signaling cascade that ultimately leads to the production of melanin. nih.gov Research has focused on identifying compounds that can interfere with this process. For example, a study on a polyphenol-enriched fraction of Tagetes erecta L. flower demonstrated inhibition of melanin biosynthesis by interfering with the cAMP-CREB-MITF-tyrosinase pathway, which is pivotal in regulating melanogenesis. nih.gov

While direct evidence for this compound is lacking, other heterocyclic compounds have been shown to inhibit melanin production. For instance, certain 2-imino-1,3-thiazoline derivatives have been identified as inhibitors of melanin synthesis in melanoma cells. researchgate.net

Other Noteworthy Biological Activities

No studies specifically investigating the antiplatelet effects of this compound were found. However, research on related structures suggests that this class of compounds may possess antiplatelet activity. For example, a quinazolinone derivative containing a 2-chlorophenyl piperazinyl group, CK53, was shown to inhibit platelet aggregation induced by various agents. nih.gov This compound was found to inhibit the breakdown of phosphoinositides, a key step in platelet activation. nih.gov

The N-acyl hydrazone (NAH) subunit, when incorporated into non-steroidal anti-inflammatory drugs (NSAIDs), has been shown to enhance antiplatelet activity. mdpi.com These compounds inhibit platelet aggregation induced by adenosine diphosphate (B83284) and arachidonic acid. mdpi.com Furthermore, some acylthiourea derivatives have been reported to exhibit antiplatelet properties. nih.gov

Table 2: Antiplatelet Activity of a Structurally Related Quinazolinone Derivative

| Compound | Mechanism of Action | Effect | Reference |

| 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53) | Inhibition of phosphoinositides breakdown | Inhibited platelet aggregation and ATP release. | nih.gov |

This table presents data for a structurally related compound, as no direct studies on this compound were found.

Specific studies on the antihyperlipidemic effects of this compound are not available in the current literature. However, research on other heterocyclic compounds has shown potential in this area. For instance, a study on newly synthesized tricyclic benzothieno 1,2,3-triazine (B1214393) derivatives, including one with a 2-chlorophenyl substitution (CP-6), demonstrated significant antihyperlipidemic activity in rats. nih.govnih.gov These compounds were effective in reducing serum cholesterol, LDL-C, VLDL-C, and triglyceride levels. nih.govnih.gov The antihyperlipidemic effect of the 2-chlorophenyl derivative was comparable to the standard drug atorvastatin. nih.govnih.gov Additionally, some acylthiourea derivatives have been noted for their potential antihyperlipidemic activity. nih.gov

Table 3: Antihyperlipidemic Activity of a Structurally Related Benzothieno 1,2,3-Triazine Derivative

| Compound | Test Model | Effect | Reference |

| 3-(2-chloro phenyl)-5,6,7,8-tetrahydro,3H-benzo nih.govnist.gov thieno [2,3-d] researchgate.netnih.govnih.gov triazin-4-one (CP-6) | Dexamethasone and Triton WR-1339-induced hyperlipidemia in rats | Significant and dose-dependent protection against hyperlipidemia. | nih.govnih.gov |

This table presents data for a structurally related compound, as no direct studies on this compound were found.

There is no direct evidence from the reviewed scientific literature on the thyrostatic activity of this compound. However, the imidazole-2-thione core is a key structural feature of the well-known antithyroid drug, methimazole. scialert.net Imidazole-2-thione derivatives, in general, have been reported to exhibit antithyroid properties. scialert.net Furthermore, acylthioureas have been mentioned as a class of compounds with potential thyrostatic activity. nih.gov

V. Structure Activity Relationship Sar and Computational Modeling

Elucidation of Structural Determinants for Biological Potency

The biological efficacy of imidazoline-2-thione derivatives is highly dependent on the nature and placement of various chemical groups on the core scaffold.

Systematic modifications of the 1-(2-Chlorophenyl)imidazoline-2-thione scaffold have revealed key insights into the structural requirements for biological activity. The substituents on both the N-1 phenyl ring and the imidazoline-2-thione ring itself play critical roles in modulating the potency of these compounds.

Research on related imidazole-2-thione derivatives has demonstrated that the nature of the substituent at the N-1 position significantly impacts activity. For instance, in a series of imidazole-2-thiones linked to acenaphthylenone, compounds bearing an N-phenyl or N-methoxyphenyl moiety on the imidazole (B134444) ring showed the most potent induction of DNA damage. nih.gov In contrast, replacing the aromatic ring with an N-allyl group led to a moderate decrease in activity, while aliphatic substituents like methyl or cyclohexyl resulted in no significant activity. nih.gov This suggests that an aromatic scaffold at the N-1 position is favorable for this specific biological action. Furthermore, reducing the bulkiness at the imidazole nitrogen appeared to be beneficial for antiproliferative activity. nih.gov

The position and type of substituent on the phenyl ring are also crucial. In the context of this compound, the chlorine atom is at the ortho position. The location of halogen atoms can dramatically influence activity. For example, studies on thiazole (B1198619) derivatives have shown that a chloro substituent can be essential for antibacterial activity, whereas a bromo substituent at the same position can lead to inactivation. mdpi.com In another study on thienopyridines, modification of the 2-aryl carboxamide functionalities, which would be analogous to the chlorophenyl group, resulted in a complete loss of antiproliferative activity, highlighting its importance to the molecule's function. elsevierpure.com

Substitutions on the imidazoline-2-thione ring itself also govern the pharmacological profile. For example, in one study, substituting the imidazole-2-thione ring at position 4 with a 4-chlorophenyl group significantly enhanced topoisomerase inhibitory activity compared to an unsubstituted phenyl ring. nih.gov This indicates that electronic and steric factors at this position are key determinants of potency.

Table 1: Influence of N-1 Substituent on Imidazole-2-Thione Activity Data based on findings from related compound series.

| N-1 Substituent | Observed Biological Activity | Source |

| Phenyl | Potent DNA damage induction, High anticancer activity | nih.gov |

| Methoxy phenyl | Potent DNA damage induction, Moderate anticancer activity | nih.gov |

| Allyl | Moderate DNA damage induction | nih.gov |

| Methyl | No significant activity | nih.gov |

| Cyclohexyl | No significant activity | nih.gov |

Structural alerts are molecular fragments or functional groups that are known to have the potential to cause toxicity, often by forming reactive metabolites that can interact with endogenous macromolecules like proteins and DNA. researchgate.net For this compound, several features can be considered potential structural alerts.

The imidazoline-2-thione moiety itself is a key feature. The thiourea (B124793) group (NH-C(=S)-NH) embedded within the ring is known for its ability to undergo tautomerism, existing in equilibrium between the thione (C=S) and thiol (C-SH) forms. mdpi.commdpi.com While the thione form is generally more stable in the solid state, the thiol form can be predominant in solution. mdpi.com This reactivity, along with the presence of nucleophilic sulfur and nitrogen atoms, means the ring can potentially interact with biological targets. The thione group can also be metabolized, for instance, through desulfurization. acs.org

The 2-chlorophenyl group is another important structural feature. Halogenated aromatic rings are common in pharmaceuticals but can be associated with metabolic activation. The presence of a chlorine atom can influence the electronic properties of the phenyl ring and may direct metabolic enzymes, such as cytochrome P450s, to specific sites on the molecule. nih.gov This can sometimes lead to the formation of reactive intermediates like quinone-imines or epoxides, which are known toxophores. researchgate.netnih.gov The relative position of the chlorine atom (ortho, in this case) is a critical factor in determining the metabolic fate and potential toxicity.

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations are instrumental in understanding its geometry, stability, and reactivity.

One of the primary applications of DFT for this class of compounds is to study the thione-thiol tautomerism. DFT calculations can determine the relative energies of the two tautomeric forms, predicting which one is more stable under specific conditions (e.g., in the gas phase or in a solvent). mdpi.com For a related substituted imidazolidine-2-thione, DFT calculations confirmed that the thioamide (thione) form was significantly more stable than the iminothiol (thiol) tautomer, which was corroborated by comparing calculated and experimental 13C NMR chemical shifts. mdpi.com The experimental chemical shift of the thione carbon at 182.26 ppm was in excellent agreement with the calculated value of 181.84 ppm for the thione form, but not with the 162.72 ppm calculated for the thiol form. mdpi.com

DFT is also used to calculate various molecular properties that relate to reactivity, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting chemical reactivity and the sites of electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Optimized Molecular Geometry: DFT can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure of the molecule. researchgate.net

These computational insights are vital for rationalizing observed SAR data and for designing new analogs of this compound with improved potency and a more desirable pharmacological profile.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interactions between a potential drug and its protein target at a molecular level.

In a study on new imidazole-2-thione derivatives, a compound featuring a 4-chlorophenyl moiety, 2-((3-benzyl-5-(4-chlorophenyl)-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-one (compound 5h) , was evaluated for its anticancer activity. tandfonline.com This compound was identified as a potent agent against the MCF-7 breast cancer cell line and was found to be a dual inhibitor of DNA intercalation and topoisomerase II. tandfonline.com Molecular docking simulations revealed that the substitution with a 4-chlorophenyl group significantly enhanced the topoisomerase inhibitory activity compared to an unsubstituted phenyl ring. tandfonline.com This suggests that the electronic and steric properties of the chlorine atom on the phenyl ring play a crucial role in the binding affinity and orientation within the enzyme's active site. tandfonline.com

Separately, docking studies on 4-(4-chlorophenyl)imidazole (CPZ) , a structurally related precursor, have shown its interaction with the active site of Cytochrome P450 2B6 (PDB ID: 3IBD). researchgate.net In the crystal structure, CPZ forms a crucial hydrogen bond with the amino acid residue Thr302. researchgate.net This type of interaction is vital for the activity of the enzyme, and understanding it helps in predicting how related compounds might act as inhibitors or substrates for CYP enzymes. researchgate.net

In Silico Prediction of Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. While a detailed pharmacokinetic profile for this compound is not available, a comprehensive in silico analysis of Alpidem , a 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (B183160) derivative, offers a valuable case study for a related chemical structure. nih.gov Computational analysis determined that Alpidem possesses pharmacologically favorable properties, including a good bioavailability score. nih.gov The predicted ADME parameters for this related compound are summarized below.

| Parameter | Predicted Value for Alpidem | Implication |

|---|---|---|

| Drug-Likeness Model Score | 0.17 | Positive value indicates favorable drug-like characteristics. |

| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. nih.gov |

| Lipophilicity (LogP) | 3.89 | Suggests good absorption and permeation. |

| Water Solubility (LogS) | -4.51 | Indicates moderate solubility. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier. |

| P-glycoprotein Substrate | Yes | May be subject to efflux by P-glycoprotein. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions involving the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions involving the CYP3A4 enzyme. |

This table presents predicted data for the related compound Alpidem to illustrate the application of in silico pharmacokinetic modeling. nih.gov

ADME-Tox Profiling and Toxicity Prediction Models

Toxicity is a primary cause of failure in drug development. In silico toxicity prediction models assess the potential of a compound to cause adverse effects. For imidazoline-2-thione derivatives, the presence and position of the chlorophenyl group can significantly influence the toxicity profile.

A study investigating N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives provides specific toxicity predictions for a compound containing the 2-chlorophenyl moiety (compound IIb ). nih.gov Using the ProTox-II web server, which predicts various toxicity endpoints, researchers evaluated the toxicological profile of this molecule. The analysis revealed that while the substitution with a 2-chlorophenyl group was associated with a decrease in binding efficiency to its intended target in that study, it also resulted in a favorable toxicity profile for several key endpoints. nih.gov

| Toxicity Endpoint | Predicted Result for Compound IIb | Predicted LD₅₀ (mg/kg) | Toxicity Class (WHO) |

|---|---|---|---|

| Hepatotoxicity | Inactive | 700 | 4 (Slightly toxic) |

| Carcinogenicity | Inactive | ||

| Immunotoxicity | Inactive | ||

| Mutagenicity | Inactive | ||

| Cytotoxicity | Inactive |

This table shows toxicity predictions for compound IIb [N-(2-chlorophenyl)-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine], which contains the same 2-chlorophenyl substitution as the subject compound. nih.gov

These predictions suggest that the presence of the 2-chlorophenyl group in this particular chemical scaffold does not confer a high risk for several major types of organ toxicity or genotoxicity. nih.gov Such computational profiling is essential for prioritizing compounds and identifying potential liabilities before committing to extensive preclinical testing.

Vi. Emerging Applications and Future Research Directions

Development of Novel Therapeutic Agents

The imidazolidine-2-thione core is a recognized pharmacophore, present in a variety of synthetic molecules with a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-HIV properties. mdpi.comresearchgate.netnih.gov The thiourea (B124793) group, when integrated into a rigid ring system like imidazolidine-2-thione, can enhance conformational stability, selectivity, and bioavailability, making it an attractive starting point for drug discovery. mdpi.comresearchgate.net

Targeted drug design aims to develop therapeutic agents that interact with specific biological targets, such as enzymes or receptors, implicated in disease pathways. The 1-(2-chlorophenyl)imidazoline-2-thione scaffold is amenable to such strategies. For instance, the design of selective inhibitors for protein tyrosine phosphatase-1B (PTP1B), a target for treating type 2 diabetes and obesity, has utilized a similar imidazolidine-2,4-dione core. nih.gov This "core hopping" strategy, where a known active core is replaced with a structurally related one, could be applied to discover selective inhibitors based on the this compound framework. nih.gov By modifying the substituents on the phenyl ring and the imidazoline (B1206853) core, researchers can fine-tune the molecule's electronic and steric properties to achieve high affinity and selectivity for a desired biological target. nih.gov

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single hybrid molecule. mdpi.com This approach aims to create synergistic effects, where the hybrid compound exhibits enhanced activity or a better pharmacological profile than the individual components. mdpi.com The this compound scaffold is an ideal candidate for creating hybrid molecules. nih.govmdpi.com For example, it could be combined with other heterocyclic systems known for their biological activity, such as acridine (B1665455) or thiazolidinone, to generate novel compounds with potential anticancer properties. mdpi.comnih.gov The synthesis of such hybrids involves multi-step reactions designed to link the different pharmacophoric units, creating a diverse library of molecules for biological screening. nih.gov Structure-activity relationship (SAR) studies of these hybrids help in understanding how different structural modifications influence their therapeutic potential. nih.gov

Table 1: Examples of Hybrid Drug Design Strategies

| Hybrid Strategy | Target Pharmacophore | Potential Therapeutic Application | Rationale |

|---|---|---|---|

| Scaffold Hybridization | Acridine | Anticancer | Combine the DNA-intercalating ability of acridine with the biological activity of the imidazolidine-2-thione core. mdpi.com |

| Pharmacophore Merging | Thiazolidinone | Antidiabetic, Anticancer | Integrate features of glitazone-type drugs with the imidazolidine-2-thione scaffold. mdpi.com |

Role in Pesticide and Arthropod Control Agent Development

The imidazolidine-2-thione substructure has been identified as a key component in the development of effective pesticides and agents for controlling arthropods. nih.gov The biological activity of this class of compounds makes them promising candidates for creating new agrochemicals. Research in this area focuses on synthesizing derivatives of this compound and evaluating their efficacy against various pests. The goal is to develop agents that are potent against target organisms while having minimal impact on non-target species and the environment.

Catalytic Applications: Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Imidazolidine-2-thiones and the closely related imidazolidin-2-ones are recognized for their utility in asymmetric synthesis, a field focused on creating chiral molecules with a specific three-dimensional arrangement. nih.govresearchgate.net They can function as chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a single enantiomer. researchgate.netresearchgate.net After the reaction, the auxiliary can be cleaved from the product. researchgate.net